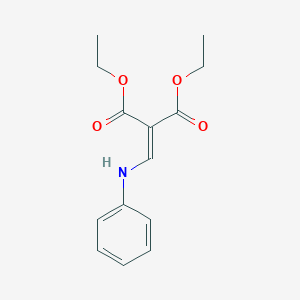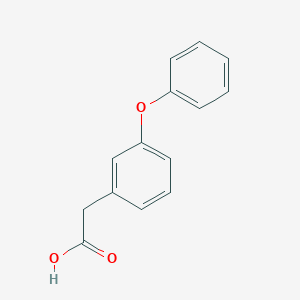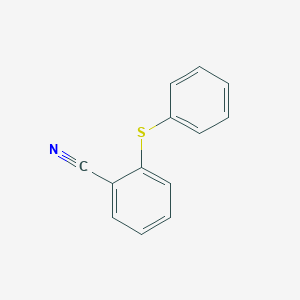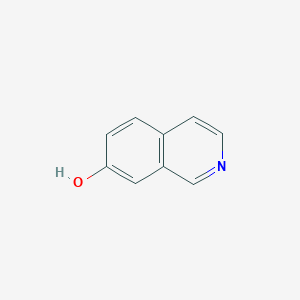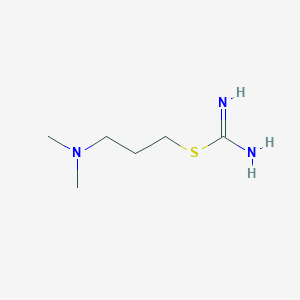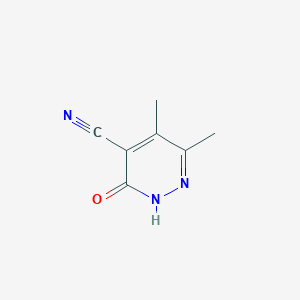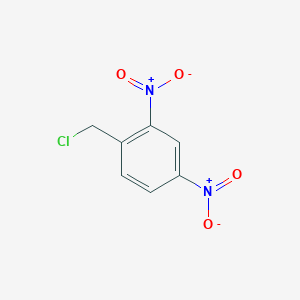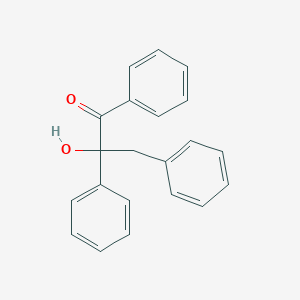
2-Hydroxy-1,2,3-triphenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,2,3-triphenyl-1-propanone, also known as benzoin, is an organic compound with the chemical formula C14H12O2. It is a white crystalline solid that is commonly used in organic synthesis as a photoinitiator and as a source of free radicals. Benzoin is also used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism Of Action
Benzoin acts as a photoinitiator by absorbing UV light and undergoing a photochemical reaction that generates free radicals. These free radicals can then initiate a radical polymerization reaction, leading to the formation of a polymer.
Biochemical And Physiological Effects
Benzoin has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antioxidant properties and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
Benzoin is a commonly used photoinitiator in organic synthesis due to its high efficiency and low toxicity. However, it has limitations in terms of its solubility in certain solvents and its sensitivity to light and air.
Future Directions
1. Development of new 2-Hydroxy-1,2,3-triphenyl-1-propanone derivatives with improved solubility and stability.
2. Investigation of the potential therapeutic applications of 2-Hydroxy-1,2,3-triphenyl-1-propanone and its derivatives.
3. Optimization of the 2-Hydroxy-1,2,3-triphenyl-1-propanone condensation reaction for improved yield and selectivity.
4. Exploration of new applications of 2-Hydroxy-1,2,3-triphenyl-1-propanone in organic synthesis, such as in the synthesis of novel polymers and materials.
5. Study of the mechanism of action of 2-Hydroxy-1,2,3-triphenyl-1-propanone and its derivatives in radical polymerization reactions.
Synthesis Methods
Benzoin can be synthesized through the 2-Hydroxy-1,2,3-triphenyl-1-propanone condensation reaction, which involves the reaction of two molecules of benzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-Hydroxy-1,2,3-triphenyl-1-propanone and water.
Scientific Research Applications
Benzoin has been extensively studied in the field of organic synthesis due to its ability to act as a photoinitiator, which can initiate radical polymerization reactions upon exposure to UV light. Benzoin has also been used as a source of free radicals in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors.
properties
CAS RN |
7540-93-4 |
|---|---|
Product Name |
2-Hydroxy-1,2,3-triphenyl-1-propanone |
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-hydroxy-1,2,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(18-12-6-2-7-13-18)21(23,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,23H,16H2 |
InChI Key |
YOJAHTBCSGPSOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Other CAS RN |
7540-93-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



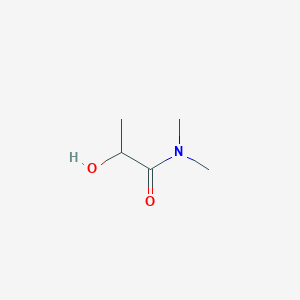

![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)


